(4-Bromophenyl)(2,5-dimethylphenyl)methanol
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Overview
Description
(4-Bromophenyl)(2,5-dimethylphenyl)methanol is an organic compound with the molecular formula C15H15BrO. It is a white crystalline solid that is used in various chemical research and industrial applications. The compound features a bromophenyl group and a dimethylphenyl group attached to a central methanol moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(2,5-dimethylphenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 2,5-dimethylphenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds through a nucleophilic addition mechanism, where the Grignard reagent attacks the carbonyl carbon of the aldehyde, forming an intermediate alkoxide. This intermediate is then protonated to yield the final methanol product.
Reaction Conditions:
- Solvent: Ether (e.g., diethyl ether)
- Temperature: 0-5°C for the addition reaction, followed by room temperature for protonation
- Reagents: 4-bromobenzaldehyde, 2,5-dimethylphenylmagnesium bromide, and an acid (e.g., hydrochloric acid) for protonation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(2,5-dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like Pd/C (Palladium on carbon) with hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: (4-Bromophenyl)(2,5-dimethylphenyl)ketone
Reduction: (4-Phenyl)(2,5-dimethylphenyl)methanol
Substitution: (4-Azidophenyl)(2,5-dimethylphenyl)methanol or (4-Thiophenyl)(2,5-dimethylphenyl)methanol
Scientific Research Applications
(4-Bromophenyl)(2,5-dimethylphenyl)methanol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of new therapeutic agents due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(2,5-dimethylphenyl)methanol depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The bromophenyl group can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds, influencing molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(2,5-dimethylphenyl)methanol
- (4-Fluorophenyl)(2,5-dimethylphenyl)methanol
- (4-Iodophenyl)(2,5-dimethylphenyl)methanol
Uniqueness
(4-Bromophenyl)(2,5-dimethylphenyl)methanol is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens like chlorine or fluorine. This property can be exploited in the design of new molecules with tailored biological or chemical activities.
Properties
IUPAC Name |
(4-bromophenyl)-(2,5-dimethylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-10-3-4-11(2)14(9-10)15(17)12-5-7-13(16)8-6-12/h3-9,15,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQRHWITYLAOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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